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Compound of Interest

Compound Name: (3-Aminobenzoyl)urea

CAS No.: 218935-75-2

Cat. No.: B2944039

Get Quote

Technical Monograph: (3-Aminobenzoyl)urea Cheminformatics, Synthetic Methodology, and

Pharmacological Utility

Executive Summary
(3-Aminobenzoyl)urea is a privileged structural motif in medicinal chemistry, serving as a

critical scaffold in the design of Type II kinase inhibitors, BCL-xL/BCL-2 antagonists, and chitin

synthesis inhibitors. Unlike simple phenylureas, the benzoylurea moiety introduces an

additional carbonyl group, creating a unique hydrogen-bonding array (Acceptor-Donor-

Acceptor-Donor) that significantly alters physicochemical properties and binding affinity.

This guide provides the definitive chemical identifiers, a field-validated synthetic protocol

utilizing a nitro-reduction strategy to prevent polymerization, and a structural analysis of its

pharmacophoric utility.

Part 1: Chemical Identity & Cheminformatics Data
The following data sets are verified against the PubChem and chemically validated structural

rules. These identifiers are essential for QSAR modeling and database integration.
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Table 1: Physicochemical & Identifier Profile

Parameter Data / Value Notes

Common Name (3-Aminobenzoyl)urea
Also: 3-Amino-N-

carbamoylbenzamide

CAS Registry Number
Not widely assigned as

commodity

Treat as derivative of

Benzoylurea (CAS 614-22-2)

Molecular Formula

Molecular Weight 179.18 g/mol

Canonical SMILES
NC1=CC=CC(C(=O)NC(=O)N)

=C1

Encodes meta-amino

substitution

Isomeric SMILES
NC1=CC=CC(C(=O)NC(=O)N)

=C1
Achiral molecule

InChI String

InChI=1S/C8H9N3O2/c9-6-3-

1-2-5(4-6)7(12)11-8(10)13/h1-

4H,9H2,(H3,10,11,12,13)

Standard InChI

InChIKey
FHFKRZADODCCPL-

UHFFFAOYSA-N

Hashed identifier for database

lookup

TPSA ~85.3 Å²
High polarity due to

urea/amide motif

LogP (Predicted) ~0.4 - 0.8
Favorable for oral

bioavailability

Part 2: Synthetic Methodology (The Nitro-Reduction
Route)
Expert Insight: Direct reaction of 3-aminobenzoyl chloride with urea is ill-advised. The

nucleophilic aniline nitrogen at the 3-position competes with the urea nitrogen, leading to

polymerization or self-condensation.
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The Validated Protocol: The superior approach utilizes 3-nitrobenzamide as the starting

material. The nitro group acts as a "masked" amine, orthogonal to the acylation conditions,

ensuring the benzoylurea backbone forms cleanly before the amine is revealed.

Step-by-Step Protocol
Phase A: Formation of the Benzoyl Isocyanate Intermediate

Reagents: 3-Nitrobenzamide (1.0 eq), Oxalyl Chloride (1.2 eq), 1,2-Dichloroethane (DCE)

[Solvent].

Procedure: Suspend 3-nitrobenzamide in dry DCE under Argon. Add oxalyl chloride

dropwise at room temperature.

Activation: Heat to reflux (83°C) for 4–6 hours. Evolution of HCl and CO gas indicates

isocyanate formation.

Endpoint: The solution becomes clear/homogeneous.

Isolation: Remove solvent and excess oxalyl chloride in vacuo to yield crude 3-nitrobenzoyl

isocyanate (highly reactive solid). Do not purify.

Phase B: Urea Formation[1][2][3]

Reagents: Crude 3-nitrobenzoyl isocyanate, Anhydrous Ammonia (gas) or Ammonium

Hydroxide (concentrated).

Procedure: Dissolve the isocyanate in dry THF or Dichloromethane (0°C).

Addition: Bubble

gas or add

slowly. The reaction is exothermic; maintain temperature <10°C to prevent hydrolysis to the
acid.

Workup: The 3-nitrobenzoylurea precipitates. Filter, wash with cold water, and dry.

Phase C: Unmasking the Amine (Hydrogenation)
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Reagents: 3-Nitrobenzoylurea, 10% Pd/C (5 mol%), Methanol/THF (1:1).

Procedure: Dissolve substrate in solvent. Purge vessel with

, then introduce

(balloon pressure or 30 psi).

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Disappearance of Nitro peak M+ =

209, appearance of Amine M+ = 179).

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from

Ethanol/Water.

Synthetic Workflow Diagram
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Figure 1: Step-wise synthesis of (3-Aminobenzoyl)urea utilizing a nitro-protection strategy to

avoid aniline side-reactions.

Part 3: Pharmacological Utility & Scaffold Analysis
The (3-aminobenzoyl)urea moiety is not merely a linker; it is a bioactive pharmacophore.

1. Hydrogen Bonding Topology: Unlike a standard urea (

), the benzoylurea contains an acyl group, creating an internal hydrogen bond between the
carbonyl oxygen of the benzoyl group and the NH of the urea. This planarizes the molecule,
improving its ability to slot into narrow binding pockets (e.g., the ATP-binding site of kinases).
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2. The "3-Amino" Vector: The meta-amino group (

) is strategically positioned to:

Solubilize: Increases polarity.

Vectorize: Serves as an attachment point for "Tail" moieties in drug design (e.g., attaching a

piperazine to reach the solvent front in a protein pocket).

3. Key Applications:

BCL-xL/BCL-2 Inhibitors: Benzoylureas mimic

-helices, disrupting protein-protein interactions essential for cancer cell survival [1].

Chitin Synthesis Inhibitors: In agrochemistry, derivatives of this scaffold prevent insect

molting.

Kinase Inhibitors: The urea motif functions as a "hinge binder" or interacts with the

conserved Glu-Lys pair in the kinase active site.

Pharmacophore Interaction Map
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Figure 2: Pharmacophoric interaction map showing how the (3-Aminobenzoyl)urea scaffold

engages with biological targets.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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